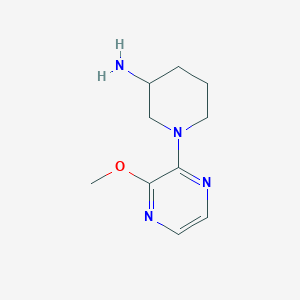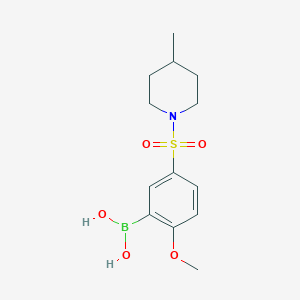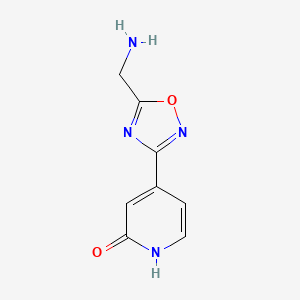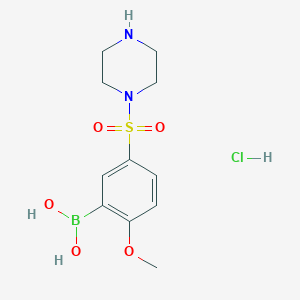![molecular formula C14H18N2O3 B1473076 Tert-butyl ((5-méthylbenzo[d]isoxazol-3-yl)méthyl)carbamate CAS No. 2098004-96-5](/img/structure/B1473076.png)
Tert-butyl ((5-méthylbenzo[d]isoxazol-3-yl)méthyl)carbamate
Vue d'ensemble
Description
Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en chimie médicinale
Le composé appartient à la famille des dérivés d'isoxazole, qui ont été trouvés pour présenter un large spectre d'activités biologiques et un potentiel thérapeutique . Les dérivés d'isoxazole ont été étudiés pour leur potentiel en tant que :
- Analgésiques : ils pourraient avoir un potentiel dans la gestion de la douleur .
- Agents anti-inflammatoires : ils pourraient être utilisés dans le traitement de l'inflammation .
- Agents anticancéreux : certains dérivés d'isoxazole ont montré un potentiel dans le traitement du cancer .
- Agents antimicrobiens : ils pourraient être utilisés pour lutter contre diverses infections microbiennes .
- Agents antiviraux : ils pourraient avoir un potentiel dans le traitement des maladies virales .
- Anticonvulsivants : ils pourraient être utilisés dans le traitement des troubles convulsifs .
- Antidépresseurs : ils pourraient avoir un potentiel dans le traitement des troubles dépressifs .
- Immunosuppresseurs : ils pourraient être utilisés dans la gestion des maladies auto-immunes et dans la transplantation d'organes .
Recherche en chimie synthétique
« Tert-butyl ((5-méthylbenzo[d]isoxazol-3-yl)méthyl)carbamate » pourrait être utilisé en recherche en chimie synthétique. Le composé pourrait servir de bloc de construction dans la synthèse de molécules plus complexes. Par exemple, la cyclisation de N-hydroxycarbamates propargyliques et d'éthers N-alkoxycarbonyl aminés via un intermédiaire Pt-carbène en isoxazoles régioisomères différemment substitués a été rapportée .
Recherche et développement
Le composé est réservé à une utilisation en recherche et développement sous la supervision d'une personne techniquement qualifiée . Cela suggère qu'il pourrait être utilisé dans diverses expériences de laboratoire pour étudier ses propriétés et ses applications potentielles.
Mécanisme D'action
Mode of Action
Isoxazole derivatives, however, are known to interact with various biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazole derivatives are known to have significant potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The substitution of various groups on the isoxazole ring imparts different activity .
Result of Action
Isoxazole derivatives are known to have a wide range of biological activities and therapeutic potential .
Analyse Biochimique
Biochemical Properties
Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth, making it a potential candidate for anticancer therapies. Additionally, the compound may interact with other biomolecules, modulating their functions and contributing to its overall biochemical properties.
Cellular Effects
The effects of Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting FLT3 phosphorylation, the compound can alter downstream signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it may affect the expression of genes involved in these processes, thereby modulating cellular functions. The compound’s impact on cellular metabolism could also be significant, as it may influence metabolic pathways and energy production within the cell.
Molecular Mechanism
At the molecular level, Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FLT3, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to the suppression of cell proliferation and induction of apoptosis. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and contributing to its overall molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as tumor suppression and modulation of cellular functions . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and toxicity.
Subcellular Localization
Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and modulate its biological effects. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
tert-butyl N-[(5-methyl-1,2-benzoxazol-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-5-6-12-10(7-9)11(16-19-12)8-15-13(17)18-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKVIPLNBQHVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


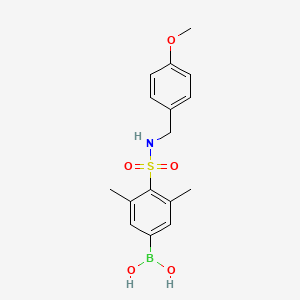
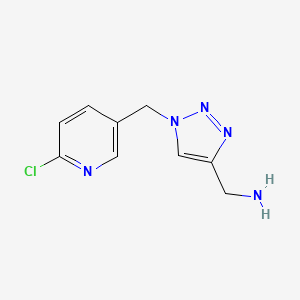
![N-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1472997.png)
![3-Methyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1472998.png)
![tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472999.png)
![Methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1473001.png)
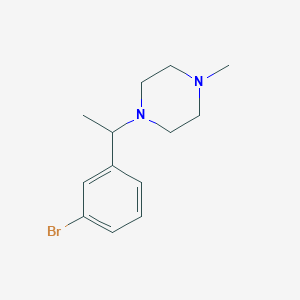
![3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1473004.png)
![(1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473006.png)
